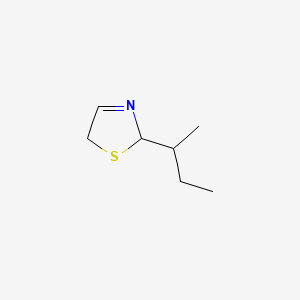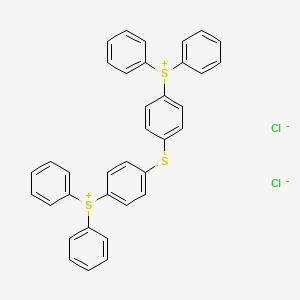
1-(2-Chloroethyl)-3-oleylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-oleylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and an oleyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-oleylurea can be synthesized through the reaction of oleylamine with 2-chloroethyl isocyanate. The reaction typically occurs under mild conditions, with the oleylamine acting as a nucleophile and attacking the electrophilic carbon of the isocyanate group. The reaction can be carried out in an inert solvent such as dichloromethane or toluene, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts or additives to enhance the reaction rate and yield may also be employed. The final product is typically obtained through distillation or crystallization processes.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-3-oleylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The oleyl group can be oxidized to form epoxides or hydroxylated derivatives using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions (0-25°C) in solvents like dichloromethane or acetone.
Reduction: Reducing agents like lithium aluminum hydride or borane are used under anhydrous conditions in solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Epoxides or hydroxylated derivatives.
Reduction Reactions: Amines.
科学研究应用
1-(2-Chloroethyl)-3-oleylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cell proliferation and apoptosis. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-oleylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately leading to cell death. The oleyl group may enhance the compound’s lipophilicity, facilitating its uptake by cells and interaction with lipid membranes.
相似化合物的比较
1-(2-Chloroethyl)-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of an oleyl group. It is also studied for its biological activity.
1-(2-Chloroethyl)-3-phenylurea: Contains a phenyl group and is used in the synthesis of pharmaceuticals.
1-(2-Chloroethyl)-3-methylurea: A simpler analog with a methyl group, used as an intermediate in organic synthesis.
Uniqueness: 1-(2-Chloroethyl)-3-oleylurea is unique due to the presence of the oleyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and membrane biology.
属性
CAS 编号 |
102433-63-6 |
|---|---|
分子式 |
C21H41ClN2O |
分子量 |
373.0 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[(Z)-octadec-9-enyl]urea |
InChI |
InChI=1S/C21H41ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-20-18-22/h9-10H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9- |
InChI 键 |
CUGAVRCBULMRIZ-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)NCCCl |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



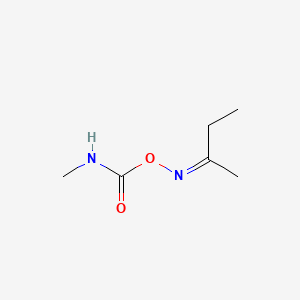
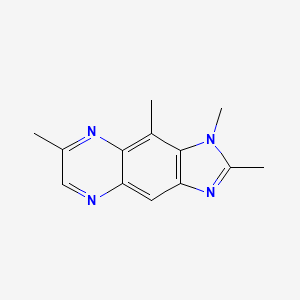

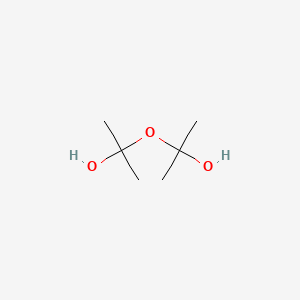



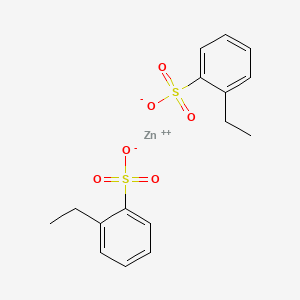
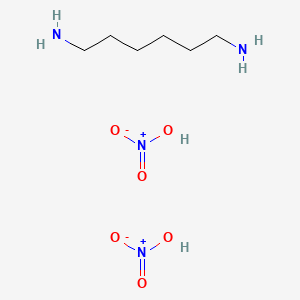
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
